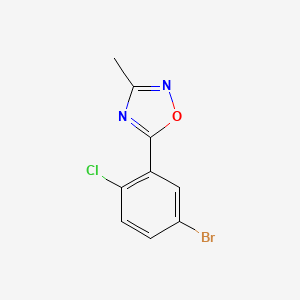

5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(5-bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-5-12-9(14-13-5)7-4-6(10)2-3-8(7)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBAZGGMQQJAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and nitriles or related precursors. A common approach is the reaction of a substituted amidoxime with a suitable nitrile under heating conditions to form the oxadiazole ring via ring closure and elimination of water or hydrogen halides.

Key Reaction : Reaction of substituted hydroxamyl halides (e.g., methyl glyoxalate chloroxime) with nitriles (e.g., trichloroacetonitrile) at elevated temperatures (40–150 °C) until hydrogen halide evolution ceases. This leads to the formation of 5-trihalomethyl-1,2,4-oxadiazoles, which can be further modified.

Alternative Method : Fusion of substituted amidoxime salts with substituted amides (e.g., acetamidoxime with acetamide) at elevated temperatures to yield 1,2,4-oxadiazoles.

These methods provide a general framework for synthesizing oxadiazole derivatives, including those with halogen substitutions on the phenyl ring.

Specific Preparation of 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole

Although direct literature on the stepwise synthesis of 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole is limited, the compound can be synthesized by combining the above strategies:

Step 1: Synthesis of 5-bromo-2-chlorophenyl intermediate

The halogenated phenyl ring (5-bromo-2-chlorophenyl) can be prepared by halogenation or via the pyrimidine route described above, followed by functional group transformations to yield the appropriate phenyl derivative.

Step 2: Formation of the oxadiazole ring

A substituted amidoxime corresponding to the 3-methyl-1,2,4-oxadiazole moiety can be reacted with the halogenated nitrile or related precursor under heating in an inert organic solvent to induce cyclization and ring closure, forming the 1,2,4-oxadiazole ring with the desired substituents.

Step 3: Purification

The product is typically isolated by crystallization, filtration, and washing steps, followed by drying. Purity is confirmed by standard analytical techniques such as HPLC and boiling point determination.

Data Table: Summary of Preparation Parameters

Research Findings and Analysis

The preparation of 1,2,4-oxadiazoles via cyclization of amidoximes and nitriles is a well-established method that allows for structural diversity by varying substituents on both reactants.

The introduction of halogen substituents (bromo and chloro) on the phenyl ring enhances the compound's chemical reactivity and potential biological activity, making precise halogenation methods critical.

The one-step synthesis of 5-bromo-2-chloropyrimidine demonstrates an optimized route that improves raw material utilization and reduces environmental impact, which can be adapted or serve as a model for preparing halogenated aromatic intermediates required for the target oxadiazole.

Purification methods such as extraction with diethyl ether, washing with aqueous sodium bicarbonate, and drying over sodium sulfate are standard practices ensuring high purity of the final oxadiazole compounds.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole: undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can lead to the formation of reduced analogs.

Substitution: : Substitution reactions at the bromine or chlorine positions are common, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: : Nucleophilic substitution reactions often use strong nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of alcohols or amines.

Substitution: : Formation of various halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole demonstrates efficacy against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of oxadiazoles possess potent activity against gram-positive and gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. A study demonstrated that 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole induces apoptosis in cancer cell lines through the activation of caspase pathways. The findings suggest that this compound could be a candidate for developing new cancer therapies .

3. Anti-inflammatory Effects

Recent research has also highlighted the anti-inflammatory properties of oxadiazole derivatives. The compound has shown promise in reducing inflammatory markers in vitro, making it a potential candidate for treating inflammatory diseases .

Material Science Applications

1. Photoluminescent Materials

5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole has been utilized in the development of photoluminescent materials. Its incorporation into polymer matrices has resulted in materials with enhanced luminescent properties, which are useful in optoelectronic devices .

2. Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for use in OLEDs. Research indicates that incorporating this oxadiazole derivative into OLED structures can improve device efficiency and stability due to its favorable energy levels and charge transport characteristics.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial activity of various oxadiazole derivatives, including 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antibiotic agent .

Case Study 2: Cancer Cell Apoptosis

In vitro experiments were conducted on several cancer cell lines treated with varying concentrations of the compound. The results showed a dose-dependent increase in apoptotic cells, highlighting its potential as a therapeutic agent against cancer .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromine and chlorine atoms on the phenyl ring play a crucial role in binding to these targets, leading to biological responses. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

- Structure : Lacks the 2-chloro substituent; bromo is at the 4-position of the phenyl ring.

- Synthesis : Prepared via coupling reactions (e.g., with piperazine derivatives) with a 36% yield .

5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole

- Structure : Features a bromomethyl (-CH2Br) group at the 2-position of the phenyl ring.

- Properties : Melting point (114–116°C) and molecular weight (253.10 g/mol) indicate moderate stability. The bromomethyl group enhances reactivity for further functionalization, unlike the inert halogens in the target compound .

5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole

- Structure : Contains an isocyanate (-NCO) group at the 3-position.

Variations in the Oxadiazole Core

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

- Structure : Trichloromethyl (-CCl3) group at position 4.

- Reactivity: Undergoes nucleophilic substitution with phosphonates (91% yield in ethanol), highlighting the electron-withdrawing effect of -CCl3 compared to the target compound’s aryl halides .

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

Biological Activity

5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole (CAS No. 1283108-88-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole is with a molecular weight of 273.51 g/mol. The compound features a unique oxadiazole ring that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.51 g/mol |

| CAS Number | 1283108-88-2 |

Anticancer Properties

Research has demonstrated that oxadiazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that certain oxadiazoles induce apoptosis in cancer cells through the intrinsic pathway, mediated by p53 activation . This mechanism is crucial for developing anticancer therapies.

Case Studies

- Apoptosis Induction : A study on 1,3,4-oxadiazole derivatives indicated that they could induce apoptosis in HepG2 cells through the intrinsic pathway . The findings suggest that modifications to the oxadiazole structure could enhance its efficacy against various cancer types.

- Cytotoxicity Evaluation : In vitro evaluations showed that related oxadiazole compounds had IC50 values ranging from 0.65 µM to 2.41 µM against MCF-7 breast cancer cells, indicating potent cytotoxic effects . This suggests that structural variations in oxadiazoles can lead to significant differences in biological activity.

Structure-Activity Relationship (SAR)

The biological activity of 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole is influenced by its structure. The presence of halogen atoms (bromine and chlorine) enhances lipophilicity and may improve interaction with biological targets. Research indicates that modifications at the phenyl ring can lead to increased potency against specific cancer cell lines .

Inhibition of Enzymatic Activity

Recent studies have also explored the potential of oxadiazole derivatives as inhibitors of human carbonic anhydrases (hCA), which are implicated in cancer progression. Certain compounds exhibited selective inhibition with K_i values in the nanomolar range . This highlights the therapeutic potential of these compounds beyond just anticancer activity.

Summary of Findings

The following table summarizes key findings related to the biological activity of oxadiazole derivatives:

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole | MCF-7 (breast cancer) | 0.65 - 2.41 | Induction of apoptosis via p53 pathway |

| Related Oxadiazoles | HepG2 | Varies | Apoptosis induction |

| Other Oxadiazoles | Various Cancer Lines | Sub-micromolar | Enzyme inhibition (hCA IX and XII) |

Q & A

Q. What are the common synthetic routes for 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization reactions involving substituted amidoximes and acyl chlorides. For example, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS 1192-81-0) can act as a precursor, where bromination and substitution reactions introduce the 5-bromo-2-chlorophenyl moiety. Characterization methods include IR, - and -NMR, mass spectrometry, and elemental analysis to confirm purity and structure .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N). Structural confirmation relies on -NMR (e.g., δ 2.44 ppm for the methyl group on the oxadiazole ring) and -NMR (e.g., δ 175.3 ppm for the oxadiazole carbonyl). Melting points (mp) are also critical; derivatives like 5-[4-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole exhibit mp 114–116°C, indicating crystallinity .

Q. What stability considerations are relevant for storing this compound?

The bromo and chloro substituents on the phenyl ring may render the compound sensitive to light and moisture. Storage under inert atmospheres (argon/nitrogen) at −20°C in amber vials is recommended. Stability tests via periodic NMR or HPLC analyses can monitor degradation, particularly of the oxadiazole ring, which is prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to functionalize the 5-bromo-2-chlorophenyl group?

The bromine atom at the 5-position of the phenyl ring is reactive in Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids using Pd(PPh) as a catalyst in THF/HO at 80°C yields biaryl derivatives. Reaction progress is monitored via TLC, and purification employs flash chromatography (e.g., hexanes/EtOAc gradients). Yields range from 36–60%, depending on steric and electronic effects of substituents .

Q. What computational methods predict the electronic and thermochemical properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps and electrostatic potentials to assess reactivity. Response Equation-based Quantitative Structure-Property Relationship (REQ-QSPR) models analyze singlet bipolaron structures, with residuals <5% indicating reliable predictions for oxidation potentials and conjugation effects. Outliers (e.g., A6Q3A6) are excluded to refine models .

Q. How does the 3-methyl-1,2,4-oxadiazole ring influence metabolic stability in biological systems?

In vitro microsomal studies show that the oxadiazole ring undergoes cleavage or hydroxylation. Rat hepatocyte assays reveal metabolites via hydroxylation of the methyl group (m/z +16) and isomerization. LC-MS/MS with collision-induced dissociation (CID) identifies fragmentation pathways, while -NMR confirms regioselectivity. Human and rat metabolic profiles show minimal species differences .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. For example, the oxadiazole ring exhibits planarity (torsion angles <5°), and halogen bonds (Br···N/O) stabilize crystal packing. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement (SHELXL) achieve R values <0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.